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Compound of Interest

5-(Bromomethyl)-1-methyl-1H-
Compound Name:
indazole

Cat. No.: B1521041

Introduction

5-(bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal
chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group
and a versatile indazole core, makes it a valuable intermediate for the synthesis of a diverse
range of bioactive molecules. Accurate and comprehensive structural elucidation of this
compound is paramount to ensure the integrity of subsequent synthetic transformations and
the biological evaluation of its derivatives. This in-depth technical guide provides a detailed
overview of the spectroscopic analysis of 5-(bromomethyl)-1-methyl-1H-indazole, offering
insights into the expected spectral characteristics and providing standardized protocols for data
acquisition. This document is intended for researchers, scientists, and drug development
professionals who require a thorough understanding of the structural features of this important
synthetic intermediate.

The molecular structure of 5-(bromomethyl)-1-methyl-1H-indazole is presented below. The
numbering of the indazole ring system is crucial for the correct assignment of spectroscopic
signals.

Caption: Molecular structure of 5-(bromomethyl)-1-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules in solution. For 5-(bromomethyl)-1-methyl-1H-indazole, both *H and 3C NMR
provide unambiguous information about the connectivity and electronic environment of the
atoms.

'H NMR Spectroscopy

The H NMR spectrum of 5-(bromomethyl)-1-methyl-1H-indazole is expected to show distinct
signals for the aromatic protons, the methyl protons, and the methylene protons of the
bromomethyl group. The chemical shifts are influenced by the electronic effects of the
substituents and the aromatic ring current.

Predicted *H NMR Data (in CDClIs, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.8-8.0 s 1H H-4
~7.4-76 d 1H H-7
~72-74 d 1H H-6
~4.6 S 2H -CH2Br
~4.0 S 3H N-CHs

Causality Behind Predicted Chemical Shifts:

e Aromatic Protons (H-4, H-6, H-7): These protons resonate in the typical aromatic region (o
7.0-8.0 ppm). The precise chemical shifts are influenced by the electron-donating N-methyl
group and the electron-withdrawing effect of the bromomethyl group, as well as anisotropic
effects from the fused ring system. H-4 is expected to be the most deshielded due to its
proximity to the electron-withdrawing bromine atom and the ring nitrogen.

o Bromomethyl Protons (-CH2Br): The methylene protons of the bromomethyl group are
expected to appear as a singlet around 0 4.6 ppm. The resonance of bromomethyl protons is
typically observed in the region of & 3.4-4.7 ppm.[1] The deshielding is due to the strong
electron-withdrawing inductive effect of the adjacent bromine atom.
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» N-Methyl Protons (N-CHs): The protons of the N-methyl group are expected to resonate as a
singlet around & 4.0 ppm. This downfield shift, compared to a typical aliphatic methyl group,
is due to the attachment to the nitrogen atom within the aromatic indazole ring system.

Experimental Protocol for *H NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 5-(bromomethyl)-1-methyl-1H-
indazole in ~0.6 mL of deuterated chloroform (CDCls) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

¢ |Instrument Parameters:

o Spectrometer: 400 MHz or higher

o

Pulse Program: Standard single-pulse experiment (zg30)

[¢]

Acquisition Time: 3-4 seconds

[¢]

Relaxation Delay: 2 seconds

Number of Scans: 16-32

[e]

o

Temperature: 298 K

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 6
0.00 ppm.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each
unique carbon atom will give a distinct signal.

Predicted 3C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assighment
~140 C-7a

~135 C-3a

~130 C-5

~128 C-3

~122 C-6

~120 C-4

~109 C-7

~35 N-CHs

~30 -CH2Br

Causality Behind Predicted Chemical Shifts:

o Aromatic Carbons (C-3a to C-7a): These carbons resonate in the typical downfield region for

aromatic systems (& 110-160 ppm). The specific shifts are influenced by the nitrogen atoms

and the substituents.

o Bromomethyl Carbon (-CH2zBr): The carbon of the bromomethyl group is expected to

resonate around & 30 ppm. The significant upfield shift compared to the aromatic carbons is

due to its sp3 hybridization. The attachment to the electronegative bromine atom causes a

downfield shift compared to an unsubstituted methyl group.

» N-Methyl Carbon (N-CHs): This sp? hybridized carbon is expected to appear around & 35

ppm, with its chemical shift influenced by the direct attachment to the nitrogen atom.

Experimental Protocol for 33C NMR Spectroscopy

e Sample Preparation: Use the same sample prepared for tH NMR spectroscopy.

e |nstrument Parameters:

o Spectrometer: 100 MHz or higher
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[e]

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

o

Acquisition Time: 1-2 seconds

[¢]

Relaxation Delay: 2 seconds

[¢]

Number of Scans: 512-1024 (or more for dilute samples)

[e]

Temperature: 298 K

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent signal of CDCls at & 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which aids in confirming the molecular formula and structural features.

Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z lon Fragmentation Pathway

Molecular ion peak with

characteristic 1:1 ratio for

224226 [M]+ o
bromine isotopes (°Br and
81Br)

145 [M-Br]* Loss of a bromine radical
Subsequent loss of hydrogen

117 [M - Br - HCN]*+

cyanide from the indazole ring

Causality Behind Fragmentation Pattern:

e Molecular lon Peak ([M]*): The presence of a pair of peaks of nearly equal intensity at m/z
224 and 226 is a definitive indicator of a monobrominated compound, corresponding to the
isotopes 7°Br and 81Br.[2]
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e Loss of Bromine ([M - Br]*): The C-Br bond is relatively weak and can readily undergo
homolytic cleavage upon electron impact, leading to the loss of a bromine radical and the
formation of a stable benzylic-type carbocation at m/z 145.

o Further Fragmentation: The indazole ring can undergo further fragmentation, with a common
pathway being the loss of HCN, a stable neutral molecule.

Experimental Protocol for Mass Spectrometry

e Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,
methanol or dichloromethane) via direct infusion or through a GC or LC inlet.

e Instrument Parameters (El):

o

lonization Mode: Electron lonization (El)

[¢]

Electron Energy: 70 eV

[e]

Source Temperature: 200-250 °C

[e]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

(¢]

Scan Range: m/z 50-300

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and
characteristic fragment ions.

[CoHoN2]*
m/z 145

[CsHsN]*
m/z 117

[CoHoBrNz]*
m/z 224/226

Click to download full resolution via product page
Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.
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Predicted Infrared (IR) Absorption Bands

Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium-Weak Aromatic C-H stretch[3][4]
) Aliphatic C-H stretch (N-CHs
2950-2850 Medium-Weak
and -CH2Br)
) Aromatic C=C ring
1620-1580 Medium-Strong _
stretching[5]
) Aromatic C=C ring
1500-1450 Medium-Strong )
stretching[5]
1250-1000 Medium C-N stretching
700-600 Strong C-Br stretch
Aromatic C-H out-of-plane
900-675 Strong

bending[3]

Causality Behind IR Absorptions:

e C-H Stretching: The aromatic C-H stretching vibrations appear at a slightly higher frequency
(>3000 cm?) than the aliphatic C-H stretches (<3000 cm~1).[6]

o Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within
the indazole ring typically give rise to two or more bands in the 1620-1450 cm~1 region.[5]

o C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear
in the lower frequency region of the spectrum.

e C-H Out-of-Plane Bending: The pattern of these strong bands in the 900-675 cm~1 region
can sometimes be used to infer the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy

e Sample Preparation:
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o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e |nstrument Parameters:

[¢]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

[e]

Scan Range: 4000-400 cm~—?

Resolution: 4 cm™—1

o

Number of Scans: 16-32

[¢]

o Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption
bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Aromatic systems like indazole exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption

A_max (nm) Solvent Electronic Transition
~250-260 Ethanol T~ T
~280-290 Ethanol m— T

Causality Behind UV-Vis Absorption:

The indazole ring system is an aromatic chromophore that undergoes 1t — 1* electronic
transitions upon absorption of UV radiation. The presence of substituents can cause a shift in
the absorption maxima (A_max) and a change in the molar absorptivity.
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Experimental Protocol for UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 5-(bromomethyl)-1-methyl-1H-indazole in
a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (typically in
the range of 10~4 to 10—> M).

e Instrument Parameters:
o Spectrometer: Double-beam UV-Vis spectrophotometer
o Scan Range: 200-400 nm
o Blank: Use the pure solvent as a blank.

» Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum
absorbance (A_max).

Conclusion

The comprehensive spectroscopic analysis of 5-(bromomethyl)-1-methyl-1H-indazole using
NMR, MS, IR, and UV-Vis spectroscopy provides a complete picture of its molecular structure.
The predicted data and experimental protocols outlined in this guide serve as a valuable
resource for the unambiguous identification and characterization of this important synthetic
intermediate. Adherence to these analytical methodologies will ensure the quality and reliability
of research and development efforts that utilize this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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